molecular formula C21H26FN3O3 B2771433 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide CAS No. 1049440-31-4

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

Numéro de catalogue: B2771433
Numéro CAS: 1049440-31-4
Poids moléculaire: 387.455
Clé InChI: GQEIXIFNAWQTJB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound featuring a fluorophenyl-piperazine ethylamide structure. This scaffold is of significant interest in medicinal chemistry and neuroscience research, particularly in the study of neurotransmitter receptors . Piperazine derivatives are frequently investigated for their potential interactions with various G-protein coupled receptors (GPCRs), including serotonergic and dopaminergic systems . For instance, structurally related compounds containing the N-(2-(4-arylpiperazin-1-yl)ethyl)acetamide moiety have been developed and studied as tools for targeting receptors such as the 5-HT1A serotonin receptor . The incorporation of a 2-fluorophenyl group on the piperazine ring and a 2-methoxyphenoxyacetamide chain is designed to modulate the compound's binding affinity, selectivity, and metabolic stability profile . This product is intended for use in preclinical research applications, including in vitro binding assays, functional activity studies, and as a chemical reference standard. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions.

Propriétés

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O3/c1-27-19-8-4-5-9-20(19)28-16-21(26)23-10-11-24-12-14-25(15-13-24)18-7-3-2-6-17(18)22/h2-9H,10-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEIXIFNAWQTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the presence of a piperazine ring, which is known for its versatility in drug design. The structure includes:

  • Piperazine moiety : Contributes to its pharmacological properties.
  • Fluorophenyl group : Enhances lipophilicity and biological activity.
  • Methoxyphenoxy group : May influence receptor binding and activity.

1. Cytotoxicity

Studies have shown that arylpiperazine derivatives, including compounds similar to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide, exhibit significant cytotoxic effects against various cancer cell lines. For instance, experiments indicated that derivatives can induce apoptosis in prostate cancer cells, suggesting potential as anticancer agents .

2. Acetylcholinesterase Inhibition

Research has demonstrated that piperazine derivatives can inhibit human acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Virtual screening and molecular docking studies have indicated that these compounds interact with both the peripheral anionic site and the catalytic site of AChE, suggesting a mechanism for their inhibitory action . This property positions them as potential therapeutic agents for cognitive disorders.

3. Insecticidal Activity

The compound's structural analogs have been evaluated for insecticidal properties, with some showing significant activity against pests such as Plutella xylostella. The presence of the methoxy group has been identified as a crucial factor in enhancing insecticidal efficacy. For example, modifications to include methoxy groups resulted in increased mortality rates among treated pests .

Case Study 1: Prostate Cancer Cell Lines

A study investigating the cytotoxic effects of arylpiperazine derivatives on prostate cancer cell lines showed that compounds with similar structures to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide exhibited significant cytotoxicity. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Case Study 2: Neuroprotective Effects

In another study, derivatives were screened for neuroprotective effects against AChE. Results indicated that certain modifications to the piperazine structure enhanced binding affinity and inhibitory potency against AChE, suggesting therapeutic potential for neurodegenerative conditions .

Research Findings Summary

Activity Findings
CytotoxicitySignificant effects on prostate cancer cells; induces apoptosis .
Acetylcholinesterase InhibitionInhibits AChE; potential therapeutic applications for Alzheimer's disease .
Insecticidal ActivityEffective against Plutella xylostella; methoxy group enhances efficacy .

Applications De Recherche Scientifique

Serotonin Receptor Modulation

One of the primary applications of this compound is its interaction with serotonin receptors, particularly the 5-HT1A receptor. Research indicates that compounds related to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide exhibit potent inhibition of these receptors, which are crucial in regulating mood and anxiety .

Case Study: 5-HT1A Receptor Inhibition

A study demonstrated that similar piperazine derivatives could significantly alter serotonin binding in brain regions associated with mood regulation. The binding affinity was assessed using autoradiography techniques, revealing selective binding patterns that correlate with therapeutic effects in anxiety disorders .

Equilibrative Nucleoside Transporter Inhibition

The compound has also been explored for its inhibitory effects on equilibrative nucleoside transporters (ENTs), particularly ENT2. ENTs are critical for nucleotide synthesis and regulation of adenosine signaling, which plays a role in various physiological processes and diseases, including cancer .

Case Study: FPMINT Analogues

Analogues of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide have been shown to selectively inhibit ENT2 over ENT1. This selectivity is crucial for developing targeted therapies that minimize side effects associated with broader transporter inhibition .

Antidepressant and Anxiolytic Properties

The structural features of this compound suggest it may possess antidepressant and anxiolytic properties. By modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, it could provide therapeutic benefits for mood disorders.

Research Findings

Studies have indicated that compounds with similar structures can improve symptoms in animal models of depression and anxiety, supporting the hypothesis that this compound may be effective in clinical settings .

Structure-Activity Relationship (SAR)

Understanding the SAR of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is essential for optimizing its pharmacological profile.

Key Structural Features

FeatureImportance
Piperazine RingEssential for receptor binding
Fluorophenyl SubstituentEnhances potency at serotonin receptors
Methoxyphenoxy GroupMay improve lipophilicity and bioavailability

Insights from SAR Studies

Research has shown that modifications to the piperazine ring can significantly alter receptor affinity and selectivity. For instance, varying the substituents on the piperazine nitrogen can yield compounds with enhanced activity against specific receptors while reducing unwanted side effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the piperazine core. For example, alkylation of 4-(2-fluorophenyl)piperazine with ethyl bromoacetate forms the ethyl-piperazine intermediate, followed by coupling with 2-(2-methoxyphenoxy)acetic acid via amide bond formation. Key intermediates are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the connectivity of the piperazine, fluorophenyl, and methoxyphenoxy groups. Mass spectrometry (MS) provides molecular weight confirmation, while HPLC (≥95% purity) ensures the absence of unreacted starting materials or side products. Infrared (IR) spectroscopy can validate functional groups like the amide carbonyl (1650–1700 cm1^{-1}) .

Q. What preliminary biological assays are recommended to assess its neuropharmacological potential?

  • Methodological Answer : Initial screening should include radioligand binding assays (e.g., dopamine D2/D3 and serotonin 5-HT1A_{1A} receptors) due to structural similarity to known ligands. Functional assays like cAMP inhibition or calcium flux in transfected HEK293 cells can evaluate receptor activation/inhibition. Dose-response curves (0.1 nM–10 µM) and positive controls (e.g., aripiprazole for D2) are critical .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final amidation step?

  • Methodological Answer : Amidation efficiency depends on activating agents (e.g., HATU or EDCl/HOBt), solvent polarity (DMF or dichloromethane), and base (DIPEA or TEA). Kinetic studies show that maintaining anhydrous conditions and temperatures at 0–5°C during coupling reduces racemization. Yields ≥80% are achievable with a 1.2:1 molar ratio of acid to amine .

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) impact receptor binding affinity?

  • Methodological Answer : Comparative molecular field analysis (CoMFA) and docking studies reveal that the 2-fluorophenyl group enhances D2 receptor affinity via hydrophobic interactions with transmembrane domain 6, while the 2-methoxyphenoxy moiety stabilizes the amide conformation. In vitro binding assays show a 10-fold increase in D2 affinity compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in reported biological activity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, incubation time). Validate results using orthogonal methods:

  • In vitro : Compare radioligand binding (cell membranes) with functional assays (live cells).
  • In silico : Perform molecular dynamics simulations to assess target engagement stability.
  • In vivo : Use microdialysis in rodent models to measure neurotransmitter release. Cross-validate with knockout models to confirm target specificity .

Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) permeability?

  • Methodological Answer : Predict BBB penetration using QSAR models based on polar surface area (PSA < 90 Å2^2) and logP (2–5). Molecular dynamics simulations (e.g., Desmond) can assess membrane partitioning. Substituents like halogens (fluorine) enhance lipophilicity, while reducing hydrogen bond donors (e.g., replacing acetamide with carbamate) improves BBB scores .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.